Cas no 1805348-02-0 (3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde)

3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde
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- Inchi: 1S/C8H5F2N3O/c9-8(10)7-5(12)1-4(3-14)6(2-11)13-7/h1,3,8H,12H2
- InChI Key: FXEVUQUAGDATNC-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(C=O)=C(C#N)N=1)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 263
- XLogP3: 0.3
- Topological Polar Surface Area: 79.8
3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022005852-1g |
3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde |
1805348-02-0 | 97% | 1g |
$1,713.60 | 2022-04-01 | |
Alichem | A022005852-500mg |
3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde |
1805348-02-0 | 97% | 500mg |
$1,058.40 | 2022-04-01 |
3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Additional information on 3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde
Recent Advances in the Study of 3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde (CAS: 1805348-02-0)
3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde (CAS: 1805348-02-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutics, including kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological activities.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde via a multi-step process involving palladium-catalyzed cross-coupling reactions. The researchers emphasized the compound's role as a precursor for the development of selective kinase inhibitors, which showed promising activity against cancer cell lines in vitro. The study also highlighted the compound's stability under physiological conditions, making it suitable for further drug development.
In another recent investigation, the compound was utilized as a scaffold for the design of novel antimicrobial agents. Researchers reported that derivatives of 3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde exhibited significant activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), suggested that the difluoromethyl group enhances the compounds' membrane permeability, thereby improving their efficacy.
Furthermore, computational studies have explored the binding interactions of this compound with various biological targets. Molecular docking simulations revealed that 3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde forms stable complexes with key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. These findings were corroborated by in vitro assays, which showed reduced cytokine production in treated cells.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Recent efforts have focused on modifying the compound's structure to improve solubility and bioavailability while retaining its biological activity. For instance, a 2024 study in European Journal of Medicinal Chemistry proposed the introduction of hydrophilic substituents to address these limitations.
In conclusion, 3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde (CAS: 1805348-02-0) continues to be a valuable intermediate in drug discovery, with recent studies underscoring its versatility and potential across multiple therapeutic areas. Future research is expected to explore its applications in targeted therapies and combination treatments, further expanding its utility in the pharmaceutical industry.
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